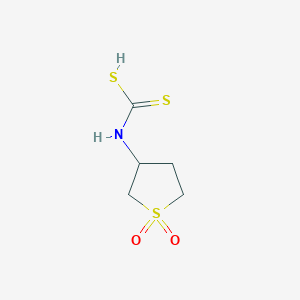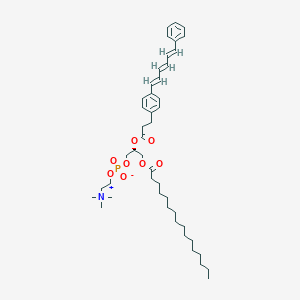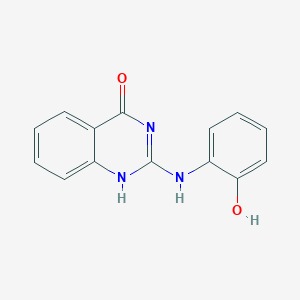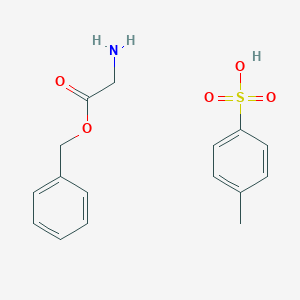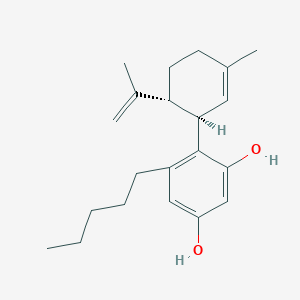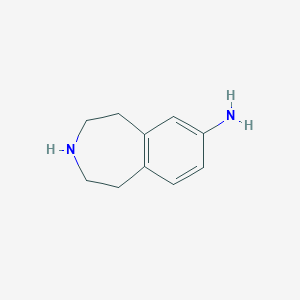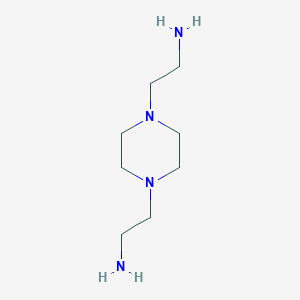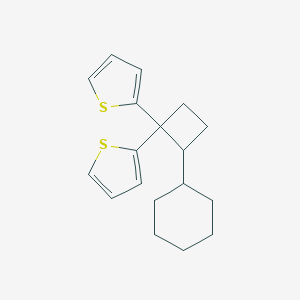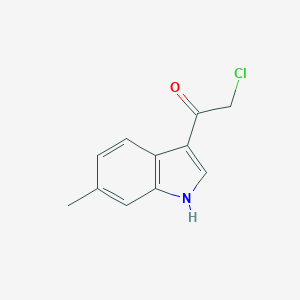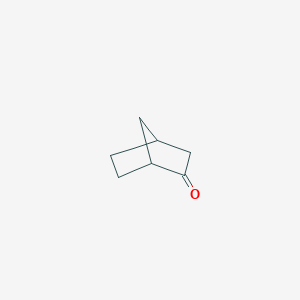
ノルカンファー
概要
説明
Norcamphor, also known as bicyclo[2.2.1]heptan-2-one, is an organic compound classified as a bicyclic ketone. It is an analog of camphor but lacks the three methyl groups present in camphor. Norcamphor is a colorless solid used as a building block in organic synthesis and is a precursor to norborneols .
科学的研究の応用
Norcamphor has several applications in scientific research :
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules.
Biocatalysis: Norcamphor serves as a model system for studying biocatalytic transformations, particularly in the synthesis of biopolymers.
Pharmaceuticals: It is explored for its potential antiviral and antibacterial properties.
作用機序
Target of Action
Norcamphor, an analog of camphor but without the three methyl groups , primarily targets the enzyme Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . It’s worth noting that norcamphor has been found to have no effect on human trpa1, a member of the transient receptor potential channel family .
生化学分析
Biochemical Properties
Norcamphor has been found to interact with Baeyer–Villiger monooxygenases (BVMOs) from Pseudomonas putida NCIMB 10007 . These enzymes play a crucial role in the metabolism of camphor, a compound structurally similar to Norcamphor . The interaction between Norcamphor and these enzymes is of significant interest in understanding the biochemical reactions involving this compound .
Cellular Effects
The cellular effects of Norcamphor are largely tied to its interactions with enzymes like BVMOs . By influencing the activity of these enzymes, Norcamphor can potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
準備方法
Norcamphor is typically prepared from norbornene via the 2-formate ester, which is then oxidized. The synthetic route involves the following steps :
Formation of 2-exo-Norbornyl Formate: Norbornene is reacted with formic acid under reflux conditions to produce 2-exo-norbornyl formate.
Oxidation to Norcamphor: The 2-exo-norbornyl formate is then oxidized using chromic acid in acetone, maintaining the reaction temperature between 20-30°C. The product is purified by distillation.
化学反応の分析
Norcamphor undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: Norcamphor can be oxidized to form norcamphor lactone using Baeyer-Villiger monooxygenase.
Reduction: Reduction of norcamphor with sodium borohydride or lithium aluminum hydride yields norborneol.
Substitution: Norcamphor can participate in nucleophilic substitution reactions, forming various derivatives.
類似化合物との比較
Norcamphor is compared with other bicyclic ketones such as camphor, adamantanone, and norbornanone :
Camphor: Unlike norcamphor, camphor has three additional methyl groups, which influence its reactivity and biological activity.
Adamantanone: Both norcamphor and adamantanone are used in antiviral research, but they differ in their structural complexity and specific applications.
Norbornanone: Similar to norcamphor, norbornanone is a bicyclic ketone but differs in its substitution pattern and reactivity.
Norcamphor’s unique structure and reactivity make it a valuable compound in various fields of research and industrial applications.
特性
IUPAC Name |
bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKEVXVVHNIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883406 | |
| Record name | Bicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystals or waxy solid; [Alfa Aesar MSDS] | |
| Record name | Norcamphor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21362 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.09 [mmHg] | |
| Record name | Norcamphor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21362 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
497-38-1 | |
| Record name | Bicyclo[2.2.1]heptan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcamphor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORCAMPHOR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NORCAMPHOR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9,10-trinorbornan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Norcamphor binds to the active site of cytochrome P450cam, a bacterial enzyme, albeit with a slightly different orientation and weaker binding affinity compared to its natural substrate, camphor. [, ] This difference in binding influences the regiospecificity and coupling efficiency of the hydroxylation reaction. [, , , ]
A: Upon binding, norcamphor is hydroxylated by cytochrome P450cam at multiple positions, yielding a mixture of 3-hydroxynorcamphor, 5-hydroxynorcamphor, and 6-hydroxynorcamphor. [, , ] The ratio of these products differs from that observed with camphor, indicating the influence of substrate structure on enzyme selectivity. [] Additionally, norcamphor binding leads to a decrease in coupling efficiency between electron transfer and product formation compared to camphor. [, ]
A: Norcamphor has a molecular formula of C7H10O and a molecular weight of 110.15 g/mol. []
A: Yes, various spectroscopic techniques have been employed to characterize norcamphor. For example, 13C nuclear magnetic resonance (NMR) spectroscopy has been used to analyze the products of Simmons-Smith cyclopropanation reactions with norcamphor derivatives. [] Additionally, photoelectron circular dichroism (PECD) studies have provided insights into the electronic structure and conformational properties of norcamphor. []
A: Norcamphor's birefringence, similar to that of quartz, makes it a suitable rock analog material for studying geological processes. [, ]
A: Norcamphor has been utilized in experiments investigating grain growth, simple shear deformation, and melt pathways during tectonic processes. [, , ] Its properties allow for real-time observations of microstructural changes under controlled conditions. [, ]
A: Tin-silica pillared catalysts have demonstrated effectiveness in the Baeyer–Villiger oxidation of norcamphor, leading to the formation of the corresponding lactone. [, ] These catalysts exhibit varying degrees of activity and selectivity depending on the preparation method and type of tin incorporation. [, ]
A: Yes, zeolites with incorporated tin have also been investigated for this reaction, showing promising results in terms of conversion and selectivity. [] These findings highlight the potential for developing novel catalytic materials with improved performance. []
A: Molecular dynamics (MD) simulations have provided insights into norcamphor's interactions with cytochrome P450cam. [, , , ] These simulations helped explain the observed product profiles and the decreased coupling efficiency compared to camphor. [, , , ]
A: Beyond MD, other computational chemistry approaches have been employed, including density functional theory (DFT) and time-dependent DFT (TDDFT) calculations. These methods helped understand the electronic structure and PECD spectra of norcamphor. []
A: Studies using norcamphor analogs and mutants of cytochrome P450cam show that even minor changes in the substrate structure can significantly alter the binding mode, product profile, and coupling efficiency of the enzymatic reaction. [, , , ] For instance, the presence or absence of methyl groups can influence the regiospecificity of hydroxylation. [, , ]
A: Yes, MD simulations have predicted that specific mutations in the active site of cytochrome P450cam could alter the product ratios for norcamphor hydroxylation and potentially improve coupling efficiency. [, ] For example, the T185F mutant was predicted to abolish 3-hydroxynorcamphor formation and increase coupling, which was later confirmed experimentally. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

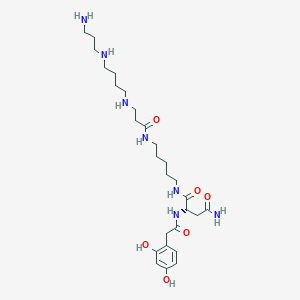

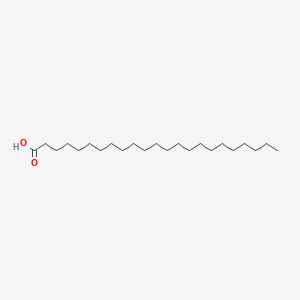
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
